molecular formula C14H14N2O3S B5686541 N-[(4-sulfamoylphenyl)methyl]benzamide CAS No. 91662-88-3

N-[(4-sulfamoylphenyl)methyl]benzamide

Cat. No.: B5686541
CAS No.: 91662-88-3
M. Wt: 290.34 g/mol
InChI Key: BELFRIBEBKMJRQ-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a benzamide group linked to a sulfamoylphenyl moiety, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of N-[(4-sulfamoylphenyl)methyl]benzamide, also known as N-[4-(aminosulfonyl)benzyl]benzamide, is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, CA II, by inhibiting its activity . The inhibition of CA II can lead to a decrease in the production of bicarbonate ions, which are crucial for many biological processes, including pH regulation and CO2 transport.

Biochemical Pathways

The inhibition of CA II affects several biochemical pathways. One of the most significant is the regulation of pH . By reducing the production of bicarbonate ions, the compound can influence the pH balance within cells and tissues . This can have downstream effects on various physiological processes that are sensitive to changes in pH.

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would greatly impact its bioavailability and efficacy. Factors such as solubility, stability, and permeability can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, in cancer cells that overexpress CA IX, the compound’s inhibition of this enzyme could potentially slow down tumor growth and proliferation .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, the compound’s efficacy might be reduced in a highly acidic environment, which could affect the ionization state of the compound and its interaction with CA II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-sulfamoylphenyl)methyl]benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Uniqueness

N-[(4-sulfamoylphenyl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a higher degree of enzyme inhibition and a broader spectrum of applications in various fields .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFRIBEBKMJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354367
Record name Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91662-88-3
Record name Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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